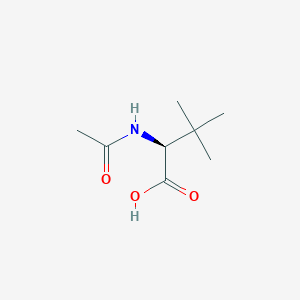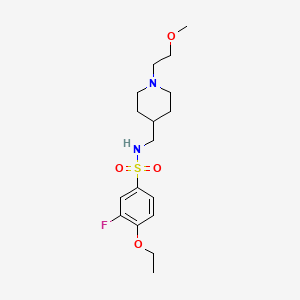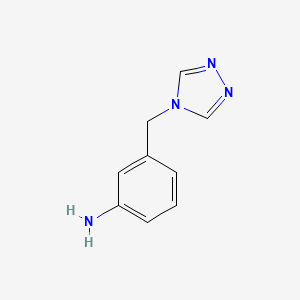
4,4-Difluoro-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 4,4-Difluoro-2-phenylbutan-1-ol is C10H12F2O. The exact molecular structure is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight is 186.202. More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis Techniques
- A study by Filyakova et al. (2017) developed a direct synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes using a sodium nitrite/acetic acid system, where the molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime was determined by X-ray crystallography (Filyakova et al., 2017).
Applications in Lithium-Ion Batteries
- Kubota et al. (2012) explored 1,1-difluoro-1-alkenes, such as 1,1-difluoro-4-phenylbut-1-ene, as electrolyte additives in high-charge-voltage lithium-ion batteries, highlighting their potential in inducing favorable solid electrolyte interphase (SEI) formation (Kubota et al., 2012).
Chemical Transformations
- A study by Paleta et al. (2000) examined the modification of spirocyclic 2,3-difluoro-4,4-(pentane-1,5-diyl)-2-buten-4-olide and similar compounds by vinylic displacement of fluorine, leading to novel rearrangements and the formation of derivatives with potential application in synthetic chemistry (Paleta et al., 2000).
Potential in Diels-Alder Reactions
- Research by Elsheimer et al. (1996) on difluorodienes from 4-aryl-1,3-dibromo-1,1-difluorobutanes revealed their reactivity in Diels-Alder reactions, showcasing the utility of these compounds in organic synthesis (Elsheimer et al., 1996).
Stereochemistry in Photolysis
- Coxon and Hii (1977) determined the stereochemistry of diastereoisomeric 2-methyl-1-phenylbut-3-en-1-ols and related compounds in photolysis studies, providing insights into the behavior of such molecules under light-induced conditions (Coxon & Hii, 1977).
In Liquid Crystal Technology
- Jankowiak et al. (2008) developed alkyl and fluoroalkyl derivatives of 4‐arylbutyric acid and 4‐arylbutanol, which exhibited promising properties as nematic materials and additives in ferroelectric liquid crystals, indicating potential applications in display technologies (Jankowiak et al., 2008).
Safety and Hazards
The safety information available indicates that 4,4-Difluoro-2-phenylbutan-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4,4-difluoro-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c11-10(12)6-9(7-13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPPKSBVKMONGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)
![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)


![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)
